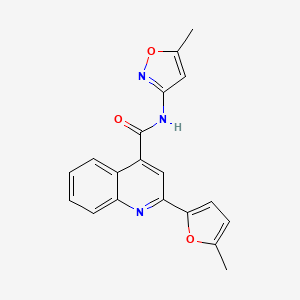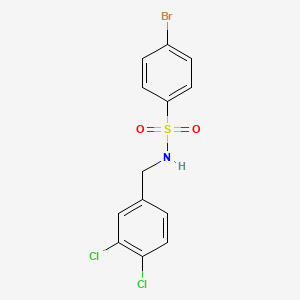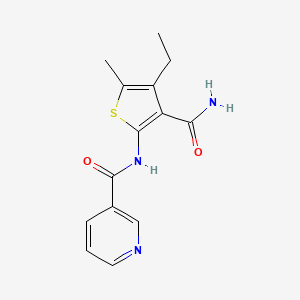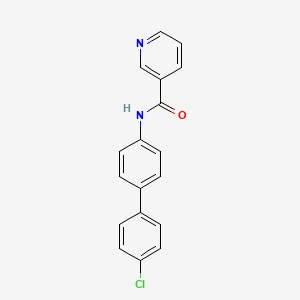![molecular formula C19H24N2O4 B14932592 6-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14932592.png)
6-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a cyclohexene ring substituted with a carboxylic acid group and a piperazine moiety linked to a methoxyphenyl group. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form 4-(2-methoxyphenyl)piperazine.
Cyclohexene Carboxylation: Cyclohex-3-ene-1-carboxylic acid is then prepared through a carboxylation reaction.
Coupling Reaction: The final step involves coupling the piperazine derivative with cyclohex-3-ene-1-carboxylic acid using a coupling agent such as carbodiimide under anhydrous conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
6-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the methoxyphenyl group may modulate enzyme activity. These interactions can lead to various biological effects, including modulation of signal transduction pathways and alteration of cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 6-{[4-(2-Hydroxyphenyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid
- 6-{[4-(2-Chlorophenyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid
- 6-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid
Uniqueness
The presence of the methoxy group in 6-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid imparts unique electronic and steric properties, influencing its reactivity and biological activity
Properties
Molecular Formula |
C19H24N2O4 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C19H24N2O4/c1-25-17-9-5-4-8-16(17)20-10-12-21(13-11-20)18(22)14-6-2-3-7-15(14)19(23)24/h2-5,8-9,14-15H,6-7,10-13H2,1H3,(H,23,24) |
InChI Key |
XFCUUOGSMCPLHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CC=CCC3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzamide](/img/structure/B14932536.png)
![Dimethyl 5-({[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B14932537.png)
![2-[(3,3-Diphenylpropanoyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B14932541.png)
![1-[(4-propylphenyl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B14932547.png)


![N-methyl-N-{4-[(thiophen-2-ylsulfonyl)amino]phenyl}acetamide](/img/structure/B14932562.png)
![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]butanamide](/img/structure/B14932567.png)
![N-(4-bromo-2-fluorophenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B14932581.png)

![methyl 2-{[(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B14932594.png)
![N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B14932597.png)

